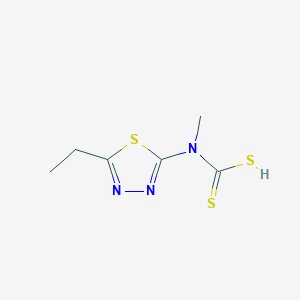
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with methyl isothiocyanate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups .
Aplicaciones Científicas De Investigación
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase, which plays a role in various physiological processes . Additionally, it can disrupt the replication of DNA in bacterial and cancer cells, leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
(5-Ethyl-1,3,4-thiadiazol-2-yl)(methyl)carbamodithioic acid can be compared with other similar compounds, such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazole derivatives: Thiazoles are another class of heterocyclic compounds with similar biological activities, including antimicrobial and anticancer properties.
Tetrazole derivatives: Tetrazoles are known for their use in pharmaceuticals and agrochemicals, with some structural similarities to thiadiazoles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H9N3S3 |
|---|---|
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
(5-ethyl-1,3,4-thiadiazol-2-yl)-methylcarbamodithioic acid |
InChI |
InChI=1S/C6H9N3S3/c1-3-4-7-8-5(12-4)9(2)6(10)11/h3H2,1-2H3,(H,10,11) |
Clave InChI |
ONMXKUFNZVCFKV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)N(C)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13102739.png)
![9-Ethoxy-9H-pyrido[3,4-B]indole](/img/structure/B13102745.png)
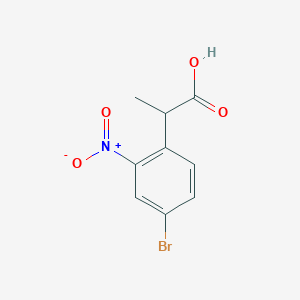
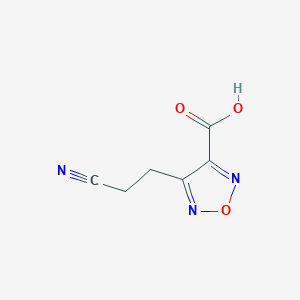
![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)
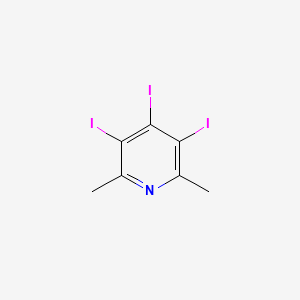
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
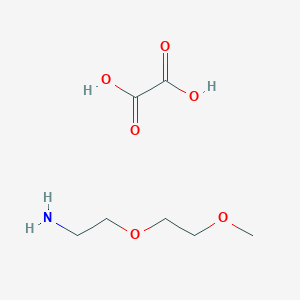

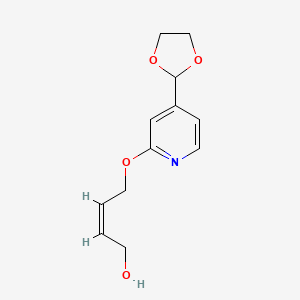
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
